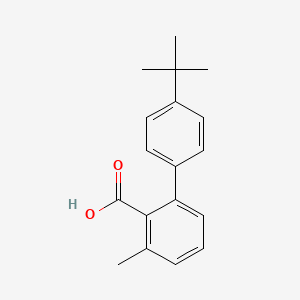![molecular formula C15H9ClO2S B6404536 4-[Benzo(b)thiophen-2-yl]-2-chlorobenzoic acid CAS No. 1261954-85-1](/img/structure/B6404536.png)
4-[Benzo(b)thiophen-2-yl]-2-chlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Benzo(b)thiophen-2-yl]-2-chlorobenzoic acid is an organic compound that features a benzo[b]thiophene moiety attached to a chlorobenzoic acid framework. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzo[b]thiophene structure is known for its biological activity and is often found in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Benzo(b)thiophen-2-yl]-2-chlorobenzoic acid typically involves the following steps:
Formation of Benzo[b]thiophene Core: This can be achieved through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Coupling Reaction: The final step involves coupling the benzo[b]thiophene core with a chlorobenzoic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[Benzo(b)thiophen-2-yl]-2-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorobenzoic acid moiety, potentially converting it to a benzoic acid derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium thiolate (KSAc).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-[Benzo(b)thiophen-2-yl]-2-chlorobenzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound can be utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Agrochemicals: It may serve as a precursor for the synthesis of herbicides or fungicides.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-boronic acid: Used in similar synthetic applications and has comparable biological activity.
2-Phenylpyridine: Another heterocyclic compound with applications in medicinal chemistry and materials science.
Benzothiadiazole: Known for its use in organic electronics and as a building block for various functional materials.
Uniqueness
4-[Benzo(b)thiophen-2-yl]-2-chlorobenzoic acid is unique due to the presence of both the benzo[b]thiophene and chlorobenzoic acid moieties, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its utility in multiple fields make it a versatile compound for research and industrial purposes.
Properties
IUPAC Name |
4-(1-benzothiophen-2-yl)-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO2S/c16-12-7-10(5-6-11(12)15(17)18)14-8-9-3-1-2-4-13(9)19-14/h1-8H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTORZXJZKBLKHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=C(C=C3)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[Benzo(b)thiophen-2-yl]-3-fluorobenzoic acid](/img/structure/B6404453.png)
![3-[Benzo(B)thiophen-2-YL]-5-fluorobenzoic acid](/img/structure/B6404464.png)
![4-[Benzo(b)thiophen-2-yl]-2-methoxybenzoic acid](/img/structure/B6404472.png)
![2-[Benzo(b)thiophen-2-yl]-6-fluorobenzoic acid](/img/structure/B6404480.png)
![3-[Benzo(B)thiophen-2-YL]-2-methoxybenzoic acid](/img/structure/B6404495.png)
![5-[Benzo(b)thiophen-2-yl]-2-chlorobenzoic acid](/img/structure/B6404503.png)
![3-[Benzo(b)thiophen-2-yl]-4-chlorobenzoic acid](/img/structure/B6404517.png)
![3-[Benzo(B)thiophen-2-YL]-5-chlorobenzoic acid](/img/structure/B6404532.png)
![2-[Benzo(b)thiophen-2-yl]-4-nitrobenzoic acid](/img/structure/B6404541.png)

![2-[Benzo(b)thiophen-2-yl]-4-chlorobenzoic acid](/img/structure/B6404554.png)
![3-[Benzo(B)thiophen-2-YL]-5-nitrobenzoic acid](/img/structure/B6404562.png)
![2-[Benzo(b)thiophen-2-yl]-6-chlorobenzoic acid](/img/structure/B6404571.png)

